5-Methylheptacosane
Description
Properties
CAS No. |
64821-84-7 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-7-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
FQDMIVAEHCVYBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 5 Methylheptacosane
Distribution Across Biological Taxa
Insect Cuticular Hydrocarbon (CHC) Profiles
Hymenoptera (Ants, Wasps)
Wasmannia auropunctata
The little fire ant, Wasmannia auropunctata, is an invasive species known for its significant ecological impact. The analysis of cuticular hydrocarbons in this species has been utilized in studies to differentiate between multicolonial populations in their native range and unicolonial populations in introduced areas. While their CHC profiles are complex and integral to their social structure, specific compositional analyses detailing the presence and relative abundance of 5-Methylheptacosane are not extensively documented in readily available literature. General studies of ant CHCs confirm the presence of a wide array of methyl-branched alkanes, creating a chemical signature for colony and species recognition.
Mischocyttarus species
Wasps of the genus Mischocyttarus exhibit a rich diversity of social behaviors, with chemical communication playing a central role. Studies on the cuticular hydrocarbon profiles of various Mischocyttarus species have shown that their chemical signatures are composed of a wide range of compounds, with carbon chain lengths extending from C17 to C37. The most prominent components of these profiles are typically branched alkanes, linear alkanes, and alkenes. These CHC profiles are species-specific and can even vary between colonies, highlighting their importance in species and nestmate recognition. However, detailed compositional tables that specifically list 5-Methylheptacosane are not consistently available for all species within this large genus. The general consensus is that methyl-branched alkanes are a key component of their chemical repertoire.
Thysanoptera (Thrips)
Table 1: Identified Cuticular Hydrocarbons in select Thrips species researchgate.net
| Compound Class | Specific Compounds Identified |
| n-Alkanes | n-Pentacosane, n-Hexacosane, n-Heptacosane, n-Nonacosane, n-Triacontane |
| Methyl-branched Alkanes | 3-Methylpentacosane, 5-Methylheptacosane, 7-Methylheptacosane, 3-Methylheptacosane (B3047540), 7-Methylnonacosane, 5-Methyltriacontane, 3-Methyltriacontane, 9-, 11-, & 13-Methylheptacosane, 11-, 13-, & 15-Methylnonacosane |
Other Arthropod Systems
The presence of 5-Methylheptacosane has been identified in other arthropods beyond the major insect orders discussed above. For instance, a study on the cuticular hydrocarbons of necrophagous flies (Diptera) for forensic applications identified 5-methyl-heptacosane in the pupal exuviae of these species. This underscores the broader distribution of this compound within the phylum Arthropoda and its potential utility in various scientific disciplines.
Presence in Other Organisms (e.g., Plants, Microbes, Geological Samples if applicable)
The occurrence of long-chain hydrocarbons is not exclusive to the animal kingdom. These compounds are also found in plants, microbes, and have been preserved in geological formations.
Plants: The surfaces of terrestrial plants are coated with a protective layer of epicuticular wax. This wax is a complex mixture of lipids, including very-long-chain fatty acids and their derivatives, such as alkanes. d-nb.info Branched-chain alkanes are known components of these plant waxes. d-nb.info While the presence of various methyl-branched alkanes in plant cuticular waxes is established, the specific identification of 5-Methylheptacosane is not widely documented in general surveys of plant waxes. The composition of these waxes can vary significantly between plant species.
Microbes: Certain microorganisms, such as cyanobacteria, are known to produce a variety of lipids and hydrocarbons. nih.govresearchgate.net The lipid composition of cyanobacteria is diverse and can include fatty acids that serve as precursors for the biosynthesis of alkanes. While research has focused on the potential of these microorganisms for biofuel production, detailed analyses of their hydrocarbon profiles for the presence of specific isomers like 5-Methylheptacosane are not extensively available in the current literature.
Geological Samples: Organic matter from terrestrial plants, which contains long-chain n-alkanes and other lipids, can be preserved in marine sediments over geological timescales. nih.gov These compounds serve as biomarkers, providing insights into past terrestrial environments. While these sedimentary organic matters contain a variety of hydrocarbons, the specific identification of 5-Methylheptacosane in such samples is not a common focus of geochemical analysis, which often targets more broadly distributed and abundant biomarkers.
Fossilized Hot Spring Sinters
The study of fossilized hot spring sinters, which are silica (B1680970) deposits, is crucial for understanding ancient life due to their potential to preserve organic matter. earthdoc.orgresearchgate.net Geochemical analysis of these sinters, such as those from Yellowstone National Park, has confirmed the preservation of various hydrocarbons, including n-alkanes and the general class of methylalkanes. researchgate.netnih.gov These preserved lipid biomarkers are believed to reflect the composition of the microbial communities that originally inhabited these extreme environments. researchgate.net
While the presence of methylalkanes is documented, the specific identification of 5-Methylheptacosane within these ancient geological deposits has not been explicitly detailed in the available research. earthdoc.orgresearchgate.netnih.gov The focus of these studies is often on broader classes of biomarkers to search for evidence of life in extreme environments, both on early Earth and potentially on Mars. earthdoc.orgresearchgate.net Therefore, while the chemical class to which 5-Methylheptacosane belongs is found in fossilized sinters, direct evidence of this specific compound's preservation is not currently established.
Contextual Analysis of 5-Methylheptacosane within Complex Lipidomic Profiles
5-Methylheptacosane is a branched-chain alkane that is a component of the complex mixture of surface lipids, known as cuticular hydrocarbons (CHCs), in many organisms, particularly insects. oup.comuitm.edu.my These hydrocarbons are fundamental for preventing water loss and also play critical roles in chemical communication. uitm.edu.myresearchgate.net The biological function of 5-Methylheptacosane is often determined by its concentration relative to other compounds in an organism's specific CHC profile. nih.gov
In the insect world, CHC profiles are so specific that they can be used as a "chemical fingerprint" for taxonomic identification, even from pupal exuviae (shed skins) in a forensic context. oup.comnih.gov 5-Methylheptacosane has been identified as one of many CHCs in the profiles of several necrophagous fly species, such as Aldrichina grahami. oup.com
The compound is also a known component of the CHC profile in various ant species, including those of the genus Solenopsis (fire ants). semanticscholar.organtwiki.org In social insects, the precise blend of CHCs, including methyl-branched alkanes like 5-Methylheptacosane, is vital for nestmate recognition, allowing colonies to distinguish between members and outsiders. semanticscholar.org
While long-chain hydrocarbons are involved in the chemical signaling of the Asian longhorned beetle (Anoplophora glabripennis), studies identifying its contact sex pheromone have pointed to several unsaturated compounds (alkenes) as the most abundant and active components, rather than 5-Methylheptacosane. nih.govsemanticscholar.orgresearchgate.net
In the plant kingdom, branched-chain alkanes are constituents of the epicuticular wax that coats the outer surface of leaves and other organs. wikipedia.orgd-nb.info This waxy layer serves as a protective barrier against environmental stressors, primarily by preventing uncontrolled water loss. wikipedia.orgnih.gov The composition of this wax includes a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes. nih.gov While 5-Methylheptacosane falls into this category of compounds, its specific functional role in plants is less defined compared to its well-documented roles in insect chemical ecology.
The following table summarizes the biological context and role of 5-Methylheptacosane in various organisms.
| Organism/System | Biological Role of 5-Methylheptacosane | Key Research Finding |
|---|---|---|
| Necrophagous Flies (e.g., Aldrichina grahami) | Component of Cuticular Hydrocarbon Profile | Part of a complex species-specific chemical profile used in chemotaxonomy. oup.com |
| Ants (Hymenoptera: Formicidae) | Component of Cuticular Hydrocarbon Profile | Contributes to the blend of hydrocarbons used for communication and nestmate recognition. semanticscholar.org |
| Land Plants | Component of Epicuticular Wax | Part of the protective hydrophobic layer that prevents desiccation. wikipedia.orgd-nb.info |
Biosynthetic Pathways and Enzymatic Mechanisms of Methyl Branched Alkanes
Proposed Biosynthetic Routes for Branched Alkanes
The biosynthesis of methyl-branched hydrocarbons in insects is fundamentally linked to fatty acid synthesis. researchgate.net The process is carried out by specialized cells called oenocytes. researchgate.net The general pathway begins with the standard machinery of a fatty acid synthase (FAS) complex, which builds a carbon chain by sequentially adding two-carbon units from a malonyl-CoA precursor.
The key event that distinguishes branched-alkane synthesis from that of straight-chain alkanes is the incorporation of a methyl branch. This is achieved by substituting a standard malonyl-CoA unit with methylmalonyl-CoA at a specific point during the chain elongation process. This single substitution introduces a methyl group onto the growing acyl chain.
Following the introduction of the methyl group, the FAS complex continues to elongate the chain by adding more two-carbon units. This results in a very-long-chain fatty acid (VLCFA) that contains a methyl branch at a defined position. The final step in the pathway is the conversion of this fatty acid precursor into the final hydrocarbon. This is widely believed to occur via a reductive decarbonylation reaction, which removes the carboxyl group from the fatty acid, yielding the corresponding alkane with one less carbon atom. researchgate.net
Enzymatic Machinery Involved in Methyl Branching (General)
The formation of methyl-branched alkanes is orchestrated by a suite of specific enzymes. The core of this machinery is the microsomal fatty acid synthase (FAS) , a multi-enzyme complex that catalyzes the elongation of the hydrocarbon chain. researchgate.netnih.gov
Key enzymatic domains and related enzymes in this process include:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the initial step, producing malonyl-CoA, the basic building block for the fatty acid chain. researchgate.net
3-Ketoacyl-ACP Synthase: This is a domain within the FAS complex responsible for the Claisen condensation reactions that extend the acyl chain. It facilitates the addition of units from malonyl-CoA or, for branching, methylmalonyl-CoA.
Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): This crucial FAS domain catalyzes the final reduction step in each elongation cycle, converting an unsaturated intermediate into a saturated acyl-ACP. wikipedia.orgresearchgate.net This enzyme is a key player in determining the stereochemistry of the methyl branch.
Cytochrome P450 (CYP4G subfamily): After the very-long-chain fatty acid is synthesized by FAS and elongases, a terminal enzyme is required to produce the hydrocarbon. Evidence points to a cytochrome P450 enzyme, likely from the CYP4G family, which performs a final reductive decarbonylation step, converting the fatty acyl-CoA precursor to the final alkane. researchgate.net
The coordinated action of these enzymes ensures the production of hydrocarbons with specific chain lengths and branch positions.
Stereochemical Control in Biosynthesis of Chiral Methylalkanes
Many methyl-branched alkanes, including 5-methylheptacosane, are chiral, meaning they exist as one of two non-superimposable mirror images (enantiomers). The biological activity of such compounds can be highly dependent on their specific stereochemical configuration.
The stereochemistry of the methyl branch is believed to be established during the fatty acid elongation cycle, with the enoyl-ACP reductase (ENR) domain playing a pivotal role. After the methylmalonyl-CoA unit is incorporated, an α,β-unsaturated thioester intermediate is formed. It is hypothesized that the subsequent reduction of this double bond by ENR is highly stereoselective. The enzyme's three-dimensional structure dictates how the substrate binds and from which face the hydrogen atom (from an NADPH cofactor) is added, thus fixing the methyl group into a specific (R) or (S) configuration. nih.govnih.gov
An interesting subtlety arises from the rules of chemical nomenclature. The final assignment of an (R) or (S) configuration depends on the priority of the groups attached to the chiral center. Therefore, if a methyl group is inserted with the same spatial orientation early in the chain's construction versus late in the construction, it could result in opposite stereochemical assignments due to the changing lengths of the alkyl chains on either side of the branch point.
Genetic Regulation of Hydrocarbon Biosynthesis (General)
The production of cuticular hydrocarbons is a dynamic and tightly regulated process, allowing insects to alter their chemical profiles in response to developmental, social, or environmental cues. bohrium.comnih.gov This regulation occurs at the genetic level, primarily through the action of hormones and transcription factors that control the expression of the biosynthetic genes (like FAS and CYP4G). nih.gov
Hormonal Control: Key insect hormones such as ecdysteroids (e.g., ecdysone) and juvenile hormone are known to regulate CHC production. researchgate.netdntb.gov.ua For example, hormonal changes associated with sexual maturation can trigger the production of specific hydrocarbons that function as sex pheromones. researchgate.net Other hormones, like bursicon and dopamine, have also been implicated in the regulation of CHC profiles. researchgate.netnih.gov
Transcription Factors: Hormones exert their effects by influencing the activity of transcription factors . nih.govnih.gov These are proteins that bind to specific DNA sequences (promoter regions) near genes and either activate or repress their transcription into messenger RNA. youtube.com By controlling which biosynthetic genes are turned on or off, transcription factors ultimately dictate the quantity and composition of the final CHC blend on the insect's cuticle. frontiersin.org This complex regulatory network enables the precise control needed to produce functionally distinct hydrocarbon signals. bohrium.comnih.gov
Synthetic Methodologies and Strategies for 5 Methylheptacosane and Its Enantiomers
Stereoselective Synthesis of (R)- and (S)-5-Methylheptacosane
The preparation of enantiomerically pure or enriched samples of 5-Methylheptacosane relies on methods that introduce or preserve chirality during the synthesis. Key approaches include leveraging existing chirality in starting materials or employing chiral catalysts or auxiliaries to induce asymmetry.
Chiral Pool Methodologies
Chiral pool synthesis utilizes naturally occurring enantiomerically pure compounds as starting materials to build complex chiral molecules. This strategy is highly effective for introducing a specific stereocenter with high fidelity.
Utilizing Chiral Starting Materials (e.g., Citronellol (B86348), 2-Methylbutyl Bromide)
Enantiopure forms of citronellol and 2-methylbutyl bromide have been identified as valuable chiral building blocks for the synthesis of methyl-branched alkanes, including 5-Methylheptacosane researchgate.netnih.govwur.nlresearchgate.net.
Citronellol: This terpene alcohol, available in both (R) and (S) forms, can be chemically modified and elongated to construct the carbon backbone of 5-Methylheptacosane. For instance, transformations involving its double bond and functional groups, followed by chain extension reactions, can lead to the desired product while retaining the chirality derived from the starting citronellol wur.nlresearchgate.net. Research has shown that using (S)-citronellol as a starting material can lead to specific enantiomers of methyl-branched alkanes, including 5-methylheptacosane wur.nl.
2-Methylbutyl Bromide: Enantiomerically pure 2-methylbutyl bromide can serve as a chiral synthon. Its incorporation into a growing carbon chain via alkylation reactions allows for the direct transfer of its stereochemical information to the target molecule researchgate.netontosight.aisigmaaldrich.com. For example, coupling reactions involving enantiopure 2-methylbutyl bromide can be designed to yield specific stereoisomers of 5-Methylheptacosane.
Enzymatic Desymmetrization Approaches
Enzymatic desymmetrization offers a biocatalytic route to chiral compounds by selectively transforming one of a pair of enantiotopic groups in a prochiral substrate. While specific examples for 5-Methylheptacosane are not extensively detailed in the provided search results, this methodology is generally applied to create chiral intermediates from symmetrical precursors researchgate.netnih.govrsc.org. For instance, enzymes like lipases could potentially be used to selectively acylate or hydrolyze one enantiotopic hydroxyl group in a prochiral diol precursor that contains the carbon skeleton of 5-Methylheptacosane.
Asymmetric Alkylation Strategies (e.g., Evans Chiral Auxiliary)
Asymmetric alkylation, often employing chiral auxiliaries, is a powerful strategy for controlling the stereochemistry of carbon-carbon bond formation. The Evans oxazolidinone auxiliaries are well-established for this purpose harvard.eduresearchgate.netwikipedia.orgdntb.gov.uanyxxb.cn.
In this approach, a carboxylic acid derivative is attached to a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation of the alpha-carbon generates a chiral enolate, which then undergoes alkylation with an electrophile. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary liberates the enantiomerically enriched product. Syntheses of methyl-branched alkanes, including 5-methylheptacosane, have been reported using Evans' chiral auxiliaries, demonstrating their utility in establishing the chiral center dntb.gov.uaresearchgate.netmdpi.comuni-regensburg.de.
Key Reaction Sequences and Reagents
The construction of the 5-Methylheptacosane molecule typically involves several key reaction types to assemble the carbon chain and introduce the methyl branch with the correct stereochemistry.
Grignard or Organolithium Reagent Chemistry
Grignard and organolithium reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds through nucleophilic addition to carbonyl compounds or alkyl halides nptel.ac.inresearchgate.netorganicchemistrytutor.comlibretexts.orgresearchgate.netdiva-portal.orgpressbooks.publibretexts.org.
Carbon-Carbon Bond Formation: These organometallic reagents can be used to couple smaller fragments to build the long carbon chain of 5-Methylheptacosane. For example, a Grignard reagent derived from a long-chain alkyl halide could react with a chiral aldehyde or ketone containing the methyl branch, or vice versa. Alternatively, they can participate in cross-coupling reactions to assemble the molecule.
Stereochemical Control: When used in conjunction with chiral electrophiles or under the influence of chiral ligands, Grignard and organolithium reactions can contribute to stereoselective synthesis. For instance, the addition of an organometallic reagent to a chiral carbonyl compound will result in the formation of a new stereocenter, with the diastereoselectivity often dictated by the existing chirality in the substrate researchgate.netmdpi.comresearchgate.net. The synthesis of 5-methylheptacosane and related compounds has involved Grignard reactions with chiral precursors derived from citronellal (B1669106) researchgate.netresearchgate.net.
Hydrogenation Reactions (e.g., Rhodium Catalysis)
Hydrogenation is a fundamental process in organic synthesis, primarily used to convert unsaturated carbon-carbon bonds (alkenes, alkynes) into saturated C-C single bonds (alkanes) by the addition of hydrogen gas. This process is often catalyzed by transition metals, with rhodium catalysts being particularly noted for their activity and selectivity.
Rhodium catalysts, such as Wilkinson's catalyst [(Ph₃P)₃RhCl], are known for their ability to hydrogenate alkenes and alkynes under relatively mild conditions organic-chemistry.orgimperial.ac.uk. The hydrogenation of an alkene typically proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond imperial.ac.ukmasterorganicchemistry.commasterorganicchemistry.com. This stereoselectivity is crucial when synthesizing chiral molecules or when specific stereoisomers are desired. For a molecule like 5-Methylheptacosane, which possesses a chiral center at the fifth carbon, stereoselective hydrogenation could be employed if a precursor with a double bond at or near this position were synthesized.
While direct examples of rhodium-catalyzed hydrogenation for the synthesis of 5-Methylheptacosane are not readily found, the general principle applies to the reduction of unsaturated precursors. For instance, if a synthetic route yielded a 5-methylheptacosene, catalytic hydrogenation using a rhodium catalyst could effectively saturate the double bond to form the desired alkane organic-chemistry.orgimperial.ac.uk. The choice of catalyst, ligands, solvent, temperature, and hydrogen pressure are critical parameters for controlling the reaction's efficiency and selectivity organic-chemistry.orgacs.org.
Functional Group Interconversions
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, enabling the transformation of one functional group into another. This allows chemists to build complex molecular architectures from simpler starting materials or to modify existing molecules to achieve desired properties fiveable.memasterorganicchemistry.come-bookshelf.de. For long-chain branched alkanes, FGIs can be employed at various stages of synthesis to introduce or modify the methyl branch, extend the carbon chain, or convert precursor functional groups into the final alkane structure.
Common FGIs relevant to alkane synthesis include:
Halogenation followed by reduction: Alkanes can be halogenated (e.g., via free-radical halogenation), and the resulting alkyl halides can then be converted to other functional groups or coupled using organometallic reagents (e.g., Grignard reagents) followed by reduction masterorganicchemistry.com.
Alcohol to Alkane: Alcohols can be converted to alkyl halides or tosylates, which can then undergo reduction, or they can be dehydrated to alkenes followed by hydrogenation.
Carboxylic Acid to Alkane: Methods like the Barton decarboxylation can convert carboxylic acids into alkanes, often with loss of one carbon atom.
Carbonyl Compounds: Aldehydes and ketones can be converted to alkanes through reactions like the Wolff-Kishner reduction or the Clemmensen reduction, or via their corresponding alcohols.
A study by Lehmler et al. (2002) demonstrated a facile three-step synthesis for long-chain alkanes, including mid-chain methylated ones, utilizing the alkylation of 1,3-dithiane (B146892) with dibromoalkanes and subsequent desulfurization with Raney nickel nih.gov. This method showcases how sulfur-containing functional groups can be used as intermediates that are later removed to yield the target alkane. Raney nickel is a common catalyst for desulfurization and hydrogenation reactions nih.govkaust.edu.sa.
Development of Novel Synthetic Routes for Long-Chain Branched Alkanes
The development of efficient and selective synthetic routes for long-chain branched alkanes is an ongoing area of research, driven by applications in fuels, lubricants, and materials science mdpi.comnovapublishers.comchemrxiv.org. Traditional methods often yield broad distributions of isomers, making selective synthesis challenging. Novel strategies aim to control branching patterns and stereochemistry.
One promising approach involves olefin metathesis followed by hydrogenation. This method allows for the precise construction of specific alkene structures, which can then be hydrogenated to yield well-defined branched alkanes chemrxiv.org. For example, metathesis of branched terminal olefins, followed by hydrogenation of the resulting internal olefins, has been shown to produce highly branched alkane molecules with controlled structures for lubricant applications chemrxiv.org.
Another area of development focuses on using biomass-derived platform chemicals. Processes involving aldol (B89426) condensation of carbonyl compounds (like furfural (B47365) or levulinic acid derivatives) to form oxygenated precursors, followed by hydrodeoxygenation (HDO), have been explored for producing long-chain branched alkanes suitable for biofuels kaust.edu.sabohrium.comresearchgate.net. These routes often employ heterogeneous catalysts, such as supported metal catalysts (e.g., Pd/C, Ni-Nb₂O₅/ZrP) or solid acid/base catalysts, to achieve the desired C-C bond formation and oxygen removal kaust.edu.sabohrium.comresearchgate.net.
Furthermore, research into hydroisomerization of long-chain paraffins using bifunctional catalysts (combining metal and acid sites, often based on zeolites) aims to convert linear alkanes into branched isomers, which can improve fuel properties like cold-flow characteristics mdpi.com. The challenge lies in balancing the acidity of the catalyst to promote isomerization without excessive cracking mdpi.com.
The synthesis of enantiomerically pure branched alkanes, such as the enantiomers of 5-methylheptacosane, would likely involve asymmetric synthesis techniques. This could include using chiral catalysts in hydrogenation steps or employing chiral starting materials and stereoselective FGIs masterorganicchemistry.comacs.orgescholarship.org. For instance, a reported synthesis of enantiomers of 5-methylheptacosane started from enantiomers of 2-methylbutyl bromide or citronellol researchgate.net.
Analytical Characterization and Elucidation Techniques for 5 Methylheptacosane
Chromatographic Separation Methodologies
Chromatography is fundamental to isolating 5-methylheptacosane from mixtures that can contain dozens of other hydrocarbons and lipids. The choice between gas and liquid chromatography depends on the sample's volatility and the analytical goals.
Gas chromatography is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like 5-methylheptacosane. wiley.comnih.gov As a key component of insect cuticular hydrocarbon (CHC) profiles, GC enables its separation from a multitude of other long-chain alkanes, alkenes, and methyl-branched isomers. researchgate.netantwiki.orgnih.govpeercommunityjournal.org
The separation is typically performed on a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. nih.govpeercommunityjournal.org The elution of compounds is primarily dependent on their boiling points and, to a lesser extent, their interaction with the stationary phase. Due to its high molecular weight, the analysis of 5-methylheptacosane requires a temperature-programmed oven to ensure it elutes within a reasonable time frame. ncsu.edu
A crucial tool for identification in GC is the concept of the Retention Index (RI). The retention time of 5-methylheptacosane is compared to that of a series of n-alkanes analyzed under identical conditions. researchgate.net This provides a standardized RI value that is more consistent across different instruments and laboratories than retention time alone. researchgate.netgcms.cztuwien.at The non-polar retention index for 5-methylheptacosane has been reported in several databases.
| Reported Retention Index (rinpol) | Source |
|---|---|
| 2744.00 | NIST Webbook chemeo.com |
| 2747.00 | NIST Webbook chemeo.com |
| 2749.00 | NIST Webbook chemeo.com |
| 2750.00 | NIST Webbook chemeo.com |
| 2750.30 | NIST Webbook chemeo.com |
| 2753.00 | NIST Webbook chemeo.com |
While less common than GC for hydrocarbon analysis, High-Performance Liquid Chromatography (HPLC) can be employed for the separation of long-chain alkanes. Due to the non-polar nature of 5-methylheptacosane, this separation is typically achieved using normal-phase HPLC rather than the more common reversed-phase systems. However, direct analysis of 5-methylheptacosane by HPLC is not a widely documented method.
The carbon atom at the fifth position in 5-methylheptacosane is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R- and S-5-methylheptacosane). The separation of such enantiomers is known as chiral resolution. wikipedia.org
Enantioselective HPLC is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.orgresearchgate.net Common CSPs are often based on polysaccharides like cellulose (B213188) or amylose. ymc.co.jpsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. researchgate.net
Despite the chirality of 5-methylheptacosane, specific methods for its enantiomeric resolution using HPLC are not well-documented in scientific literature. Establishing the chirality of methyl-branched hydrocarbons is known to be technically challenging. researchgate.net While chiral separations can be achieved with both GC and HPLC, the analysis of insect hydrocarbons has predominantly focused on identification by mass spectrometry following GC separation, without routine resolution of enantiomers. chiralpedia.com
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) for Structural Confirmation and Quantification
Mass spectrometry is an indispensable tool for confirming the identity of separated compounds. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺) but also causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a chemical "fingerprint" for the compound. libretexts.orgchemguide.co.uk
For branched alkanes like 5-methylheptacosane, fragmentation occurs preferentially at the site of branching due to the increased stability of the resulting secondary carbocation. chemguide.co.uk The molecular ion peak (m/z 394 for C₂₈H₅₈) is often weak or absent in the EI spectra of long-chain branched alkanes. libretexts.org The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org
For 5-methylheptacosane, the key fragmentation event is the cleavage of the C-C bonds adjacent to the branch point at C5. This leads to the formation of characteristic ions.
| Bond Cleaved | Resulting Fragments | Predicted Prominent m/z Values | Notes |
|---|---|---|---|
| C4-C5 | [C₄H₉]⁺ and [C₂₄H₄₉]• or [C₄H₉]• and [C₂₄H₄₉]⁺ | m/z 57, 337 | Cleavage leading to the loss of a butyl radical to form a stable secondary carbocation. |
| C5-C6 | [C₂₃H₄₇]⁺ and [C₅H₁₁]• or [C₂₃H₄₇]• and [C₅H₁₁]⁺ | m/z 323, 71 | Cleavage leading to the loss of a large alkyl radical, also forming a stable secondary carbocation. The loss of the larger alkyl group is often favored. |
The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of cuticular hydrocarbons, including 5-methylheptacosane. nih.gov This hyphenated technique leverages the separation power of GC with the detection and identification capabilities of MS. peerj.comnih.gov
In a typical GC-MS analysis, the complex mixture of hydrocarbons is first injected into the GC, where individual components are separated over time as they travel through the column. nih.gov As each compound, such as 5-methylheptacosane, elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. gre.ac.uk An EI mass spectrum is then generated for each separated component.
By correlating the retention index from the GC with the fragmentation pattern from the MS, a highly confident identification of 5-methylheptacosane can be made. nih.gov Quantification is typically achieved by comparing the peak area of a characteristic ion of 5-methylheptacosane to the peak area of an internal standard added to the sample in a known concentration.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 5-Methylheptacosane, offering a significant advantage over standard mass spectrometry by providing the precise mass of the molecule and its fragments with high accuracy. longdom.orgresearchgate.net This capability allows for the determination of the elemental formula, a crucial step in distinguishing it from other compounds of the same nominal mass. researchgate.net
For 5-Methylheptacosane, with a chemical formula of C₂₈H₅₈, the expected monoisotopic mass is 394.45385 Da. HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure this mass to within a few parts per million (ppm), confirming the elemental composition and ruling out other potential formulas. longdom.orgnih.gov
In addition to the molecular ion (M+), the fragmentation pattern provides structural information. In long-chain alkanes, fragmentation typically involves the cleavage of C-C bonds, resulting in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org For a methyl-branched alkane like 5-Methylheptacosane, characteristic fragments arise from cleavage at the branching point. The presence of significant ions resulting from the cleavage of the C4-C5 and C5-C6 bonds can help pinpoint the location of the methyl group. The high resolution of HRMS ensures that the masses of these fragments are also determined with high accuracy, further corroborating the structure. researchgate.net
Table 1: Theoretical HRMS Data for 5-Methylheptacosane
| Ion Type | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Molecular Ion [M]⁺ | C₂₈H₅₈⁺ | 394.45385 |
| Fragment (Loss of C₄H₉) | C₂₄H₄₉⁺ | 337.38340 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including the determination of stereochemistry. For 5-Methylheptacosane, both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.
The stereochemical assignment at the chiral center (C5) is a key challenge. In principle, the two protons on the C4 and C6 methylene (B1212753) groups are diastereotopic, meaning they are chemically non-equivalent and should exhibit different chemical shifts in the ¹H NMR spectrum. However, due to the high flexibility of the long alkyl chain, the chemical shift differences may be very small and difficult to resolve.
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the proximity of protons through space. While challenging for a highly flexible acyclic molecule, NOE experiments could theoretically provide information about the relative configuration if certain conformations are more populated in solution.
More definitive stereochemical assignment often requires the synthesis of enantiomerically pure standards of (R)- and (S)-5-Methylheptacosane. Comparison of the NMR spectra of the unknown sample with these standards would allow for an unambiguous assignment. Alternatively, chiral derivatizing agents can be used. These agents react with a functionalized analogue of the alkane to form diastereomers, which will have distinct and more easily distinguishable NMR spectra, allowing for the determination of the enantiomeric excess and absolute configuration. researchgate.net
Table 2: Predicted Characteristic ¹³C NMR Chemical Shifts for 5-Methylheptacosane
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
|---|---|---|
| C5 (Methine) | 32-36 | Chiral center, deshielded by branching. |
| C5-Methyl | 18-22 | Methyl group attached to a secondary carbon. |
| C4, C6 | 35-40 | Methylene groups adjacent to the branch point. |
| C1, C27 | 14-15 | Terminal methyl groups of the long chain. |
Polarimetry for Absolute Configuration Determination
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. alfa-chemistry.com This property, known as optical activity, is characteristic of enantiomers, which rotate light by equal amounts but in opposite directions. wikipedia.org The specific rotation, [α], is a standardized value that depends on the compound, solvent, concentration, path length, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). alfa-chemistry.com
To determine the absolute configuration of 5-Methylheptacosane (i.e., whether it is the R or S enantiomer), the observed rotation of a purified sample is measured using a polarimeter. alfa-chemistry.com This experimental value is then compared to the specific rotation of a known standard of either (R)- or (S)-5-Methylheptacosane.
If an authentic standard is unavailable, the absolute configuration can often be determined by comparing the experimental specific rotation with values predicted from quantum chemical calculations. dtu.dkuantwerpen.be Theoretical calculations of optical rotation for both the R and S enantiomers are performed, and the calculated value that matches the sign and magnitude of the experimental value allows for the assignment of the absolute configuration. dtu.dk This combination of experimental polarimetry and theoretical calculation is a powerful method for the stereochemical elucidation of chiral molecules. nih.govresearchgate.net
Advanced Analytical Strategies for Complex Mixture Analysis
5-Methylheptacosane is frequently found as a component of complex mixtures, most notably in the cuticular hydrocarbons (CHCs) of insects, which serve as a protective layer and communication signal. nih.govcranfield.ac.uk Analyzing this single compound within such a complex matrix requires advanced analytical strategies.
The gold standard for CHC analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS). cranfield.ac.uk Gas chromatography separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase. Long-chain hydrocarbons like 5-Methylheptacosane are well-suited for this technique. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their identification. nih.gov The retention time from the GC and the mass spectrum together provide high confidence in the identification of 5-methylheptacosane, even among other isomers. nih.gov
For very complex mixtures where standard GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS offers superior resolving power. This technique provides a much more detailed "fingerprint" of the chemical profile.
Recently, other mass spectrometry techniques have been explored for the analysis of CHCs. Silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) has shown promise for analyzing very long-chain hydrocarbons that are difficult to assess with conventional GC-MS. mdpi.com These advanced methods are crucial for chemotaxonomy and studying the chemical ecology of insects where 5-Methylheptacosane can be a key biomarker. cranfield.ac.ukresearchgate.net
Ecological and Behavioral Functions of 5 Methylheptacosane
Role as Chemical Signals in Insect Communication
5-Methylheptacosane contributes to the complex blend of CHCs that insects utilize for communication. These CHC profiles are often species-specific and can also exhibit sex-specific variations, thereby conveying critical information for inter- and intraspecific interactions annualreviews.orgpnas.orgresearchgate.net. In solitary insects, CHCs frequently act as contact pheromones that facilitate mate recognition and courtship annualreviews.org. For social insects, CHCs are fundamental for recognizing nestmates, distinguishing between castes, and coordinating tasks within the colony annualreviews.orgpnas.orgscielo.brnih.gov. The presence and relative abundance of compounds like 5-methylheptacosane within these CHC mixtures are crucial for the accurate transmission of these social and sexual signals frontiersin.orgusda.gov.
Pheromonal Activities
The pheromonal activities of 5-methylheptacosane are primarily associated with its role as a contact sex pheromone, influencing mate recognition and species-specific signaling.
Contact Sex Pheromones
Cuticular hydrocarbons, including 5-methylheptacosane, function as contact sex pheromones, meaning they are detected through direct physical contact rather than over long distances annualreviews.orgpnas.orgresearchgate.netmdpi.comscienceopen.comd-nb.infooup.comnih.govnih.govpurdue.eduresearchgate.net.
Research has demonstrated the involvement of 5-methylheptacosane in the mate recognition processes of several insect species. For instance, in the parasitic wasp Ooencyrtus kuvanae, males exhibited significant attraction to blends that included 5-methylheptacosane, indicating its role in identifying conspecific females annualreviews.orgpnas.orgfrontiersin.org. Similarly, related methyl-branched alkanes like 11-methylheptacosane have been identified as key components of species-specific contact sex pheromones in longhorned beetles such as Tetropium fuscum and T. cinnamopterum, facilitating mate recognition oup.comnih.gov. In other species, such as the parasitoid wasp Lariophagus distinguendus, CHCs, including branched alkanes, are recognized as essential elements of their contact sex pheromone system mdpi.comscienceopen.comnih.govresearchgate.net.
The composition of CHC profiles is typically species-specific, and often exhibits sexual dimorphism, which is critical for effective mate recognition annualreviews.orgpnas.orgresearchgate.net. While males and females of some species may produce a similar suite of CHCs, subtle differences in the ratios of these compounds or the presence of specific isomers can serve as sex-specific signals researchgate.net. This nuanced chemical signaling allows insects to discriminate between potential mates and avoid costly interspecific mating attempts.
Influence of Stereochemistry on Pheromonal Activity
The precise three-dimensional structure, or stereochemistry, of methyl-branched hydrocarbons like 5-methylheptacosane significantly impacts their pheromonal activity pnas.orgnih.govpurdue.edufrontiersin.org. This stereospecificity is crucial because insect olfactory receptors are highly attuned to the specific shapes of signaling molecules.
For example, studies on Ooencyrtus kuvanae revealed that the (S)-enantiomer of 5-methylheptacosane was attractive to males when presented in a specific blend, whereas the (R)-enantiomer was found to inhibit attraction annualreviews.orgpnas.orgfrontiersin.org. This highlights how even minor differences in molecular configuration can drastically alter behavioral responses. Similarly, research on the beetle Neoclytus a. acuminatus underscores the importance of chirality in pheromone components for male response, although the specific bioactive enantiomer for 5-methylheptacosane in this species is not detailed in the provided snippets annualreviews.org. Generally, while many insect-derived methyl-branched hydrocarbons possess an (R) configuration, exceptions exist where specific enantiomers are bioactive, emphasizing the need for stereochemical analysis in understanding pheromone function pnas.orgresearchgate.net.
Contribution to Colony Odor and Nestmate Recognition
In social insects, CHCs play a pivotal role in establishing and maintaining colony cohesion through nestmate recognition annualreviews.orgpnas.orgoup.comfrontiersin.orgusda.govpsu.eduscielo.brnih.govuni-konstanz.de. The unique blend of CHCs on an individual's cuticle forms a "colony odor" that serves as a chemical label, allowing nestmates to distinguish each other from foreign individuals.
Ant species, such as Camponotus aethiops, utilize complex CHC profiles, which include 5-methylheptacosane, to form a recognized colony odor template essential for nestmate recognition frontiersin.org. In desert ants like Cataglyphis niger, CHCs are fundamental to their colony odor, with the relative proportions of these compounds being critical for successful nestmate discrimination usda.gov. Furthermore, social insects, particularly ants, demonstrate a remarkable ability to learn and adapt their nestmate recognition based on these CHC profiles, suggesting that specific compounds like 5-methylheptacosane can be integral components of these learned chemical signatures nih.govuni-konstanz.de.
Data Tables
Table 1: Identified Roles of 5-Methylheptacosane in Insect Pheromonal Communication
| Insect Species | Identified Role of 5-Methylheptacosane | Primary Function | Reference Snippets |
| Ooencyrtus kuvanae | Component of a pheromone blend | Mate Recognition | annualreviews.orgpnas.orgfrontiersin.org |
| Macrotermes subhyalinus | Major component of soldier secretion | Potential role in chemical defense | murraystate.edu |
| Camponotus aethiops | Component of cuticular hydrocarbon profile | Colony Odor, Nestmate Recognition | frontiersin.org |
| Lariophagus distinguendus | Component of cuticular hydrocarbon profile; related to contact sex pheromone | Contact Sex Pheromone, Mate Recognition | mdpi.comscienceopen.comnih.govresearchgate.net |
| Neoclytus a. acuminatus | Pheromone component; stereochemistry is critical for male response | Contact Sex Pheromone, Mate Recognition | annualreviews.org |
| Tetropium fuscum / T. cinnamopterum | Related compounds (e.g., 11-methylheptacosane) are key components | Contact Sex Pheromone, Species-Specific Signaling | oup.comnih.gov |
Table 2: Influence of 5-Methylheptacosane Stereochemistry on Insect Behavior
| Insect Species | Enantiomer of 5-Methylheptacosane | Observed Effect | Reference Snippets |
| Ooencyrtus kuvanae | (S)-5-Methylheptacosane | Attractive when part of a specific blend; contributes to mate recognition. | annualreviews.orgpnas.orgfrontiersin.org |
| Ooencyrtus kuvanae | (R)-5-Methylheptacosane | Inhibitory when part of a specific blend; interferes with mate recognition. | annualreviews.orgpnas.orgfrontiersin.org |
| Neoclytus a. acuminatus | Stereochemistry (chirality) | Critical for male response to pheromone components. | annualreviews.org |
Compound List
5-Methylheptacosane
11-Methylheptacosane
3-Methylheptacosane (B3047540)
7-Methylheptacosane
9-Methylheptacosane
13-Methylheptacosane
5,17-Dimethylheptacosane
7,15-Dimethylheptacosane
3,11-Dimethylheptacosane
5,7,12-Trimethylpentacosane
7,9,12-Trimethylpentacosane
5,7,12-Trimethylheptacosane
n-Nonadecane
n-Heneicosane
n-Tricosane
n-Pentacosane
n-Heptacosane
n-Nonacosane
n-Octacosane
(Z)-9-Heptacosene
(Z)-9-Pentacosene
(Z)-7-Nonacosene
(Z)-7-Heptacosene
(Z)-9-Nonacosene
(Z, Z)-6, 9-Alkadienes
Colony Insularity and Genetic Homogeneity
Cuticular hydrocarbon profiles are known to reflect the genetic relatedness of individuals and colonies within social insect species nih.govroyalsocietypublishing.orgbiorxiv.org. This genetic basis for CHC variation is fundamental to nestmate recognition, a process that maintains colony integrity by allowing insects to distinguish kin from non-kin researchgate.netnih.govbiorxiv.orgnih.gov. While specific studies detailing the direct link between 5-methylheptacosane and genetic homogeneity are not extensively detailed in the provided literature, it is understood that variations in its relative abundance or presence within the broader CHC profile can contribute to the chemical signature that underpins colony recognition and insularity nih.govroyalsocietypublishing.orgbiorxiv.org. The genetic architecture of CHC profiles suggests that compounds like 5-methylheptacosane, as part of this complex mixture, can carry information about an individual's genetic background royalsocietypublishing.orgbiorxiv.org.
Impact of Environmental Factors on CHC Profiles
The composition of cuticular hydrocarbons, including branched alkanes like 5-methylheptacosane, is significantly influenced by environmental conditions such as diet and temperature mdpi.comresearchgate.netnih.govroyalsocietypublishing.orgbiologists.com. Studies have indicated that temperature can alter CHC profiles, with higher temperatures sometimes correlating with an increase in longer-chain hydrocarbons biologists.comcabidigitallibrary.org. Similarly, dietary components can also play a role in modulating the concentration and types of CHCs produced by insects royalsocietypublishing.orgbpasjournals.com. While specific quantitative data for 5-methylheptacosane's response to individual environmental factors is not detailed here, its presence within the CHC blend means it is subject to these influences, contributing to phenotypic plasticity in response to environmental pressures mdpi.comresearchgate.netnih.govroyalsocietypublishing.org.
Repellent and Aversive Effects on Invasive Species
Certain CHCs possess properties that can deter or repel invasive species, offering potential avenues for ecological management. Research has shown that specific enantiomers of branched alkanes can elicit avoidance behaviors in invasive ants. Notably, the S enantiomers of 5-methylheptacosane, and 13-methylheptacosane, induced moderate avoidance responses in invasive ant species, whereas their R enantiomers elicited only weak responses frontiersin.org. Dimethyl and trimethyl-branched alkanes, along with specific CHCs like (Z)-9-tricosene, have also been identified as potent repellents for invasive ants frontiersin.orgresearchgate.net. This suggests that 5-methylheptacosane, particularly in its specific stereoisomeric forms, can act as a cue for aversive behavior in certain invasive species, potentially disrupting their foraging or settlement patterns frontiersin.org.
Table 1: Aversive Response of Invasive Ants to Methyl-Branched Alkanes
| Compound | Enantiomer | Relative Aversive Response | Source |
| 5-Methylheptacosane | (S) | Moderate | frontiersin.org |
| 5-Methylheptacosane | (R) | Very Weak | frontiersin.org |
| 13-Methylheptacosane | (S) | Moderate | frontiersin.org |
| 13-Methylheptacosane | (R) | Very Weak | frontiersin.org |
| 7,15-Dimethylheptacosane | N/A | Strong | frontiersin.org |
| 5,7,12-Trimethylpentacosane | N/A | Strong | frontiersin.org |
Structure-Activity Relationship Studies in Chemical Ecology
The efficacy of CHCs as signaling molecules is intricately linked to their molecular structure, including chain length, the position and number of methyl branches, and crucially, stereochemistry annualreviews.orgnih.govnih.govmdpi.compnas.orgpnas.orgresearchgate.net. Methyl-branched alkanes, such as 5-methylheptacosane, are often more involved in communication than their straight-chain counterparts due to their greater structural diversity, which allows for more nuanced signaling annualreviews.orgresearchgate.net.
Studies on parasitic wasps have highlighted the critical role of stereochemistry in the bioactivity of methyl-branched hydrocarbons. For instance, in the parasitic wasp Ooencyrtus kuvanae, mate recognition was mediated by a blend of 5-methylheptacosane and 5,17-dimethylheptacosane. Bioassays revealed that the combination of (S)-5-methylheptacosane with (5R,17S)-dimethylheptacosane attracted males, while the pairing of (R)-5-methylheptacosane with the same dimethyl compound inhibited attraction annualreviews.orgnih.govpnas.orgpnas.org. This demonstrates a clear structure-activity relationship where the specific configuration of the methyl group on the heptacosane (B1219689) chain dictates the behavioral response annualreviews.orgnih.govpnas.orgpnas.org. Similarly, research on Lariophagus distinguendus has underscored the importance of methyl-branched alkane structure in their function as sex pheromones nih.govmdpi.comresearchgate.net.
Applications As a Biomarker
Geochemical Biomarkers
In geochemistry, long-chain alkanes and their branched isomers, including methylalkanes, serve as crucial biomarkers, offering clues about the origin, depositional environment, and thermal history of organic matter. While specific studies focusing solely on 5-methylheptacosane in broad geochemical contexts are limited, related methylheptacosanes and mid-chain monomethylalkanes are recognized indicators. For instance, methylheptacosane (MHeC) has been analyzed in geological samples such as fossilized hot spring sinters, relevant for astrobiological studies osti.gov. The presence of mid-chain monomethylalkanes in geological formations can indicate specific microbial communities or diagenetic processes osti.gov. In petroleum geochemistry, branched alkanes are integral to understanding source rock characteristics and oil-source correlations, with their distribution patterns reflecting the input of different organic matter types and depositional conditions annualreviews.orgnih.govfrontiersin.org.
Ecological and Physiological Biomarkers
Cuticular hydrocarbons (CHCs), a complex mixture of lipids covering insect exoskeletons, play vital roles in insect survival and communication. 5-Methylheptacosane is a component of these CHC profiles in various insect species.
The composition of CHCs, including 5-methylheptacosane, is often species- and sex-specific, serving as signals for mate recognition and communication annualreviews.orgnih.govpnas.org. Studies have shown that specific stereoisomers of 5-methylheptacosane can elicit distinct behavioral responses in insects. For example, in parasitic wasps like Ooencytrus kuvanae, the (S)-enantiomer of 5-methylheptacosane, when combined with a dimethylalkane, was found to be strongly attractive, whereas the (R)-enantiomer inhibited attraction annualreviews.orgpnas.org. This highlights the importance of stereochemistry in the signaling function of methyl-branched alkanes.
Furthermore, variations in CHC profiles have been linked to an insect's physiological state and environmental adaptations, including resistance to pesticides. Research on Anopheles gambiae mosquitoes has indicated that insecticide-resistant strains possess a thicker cuticle lipid layer with altered CHC compositions compared to susceptible strains, suggesting a role for these hydrocarbons in preventing pesticide entry annualreviews.org. Similarly, studies on the flour beetle Tribolium castaneum suggest that a high content of hydrocarbons may contribute to resistance against phosphine (B1218219) fumigation, with changes in specific metabolites potentially serving as biomarkers for resistance levels nih.gov. 5-Methylheptacosane has been identified as a component in the cuticular lipids of various insects, including aphids, necrophagous flies, ants, and termites uliege.beoup.comncsu.eduresearchgate.netstanford.eduwikipedia.org.
Cuticular hydrocarbon profiles are increasingly recognized as valuable chemotaxonomic markers for insect classification and the identification of cryptic species. The species-specific nature of CHCs, including methyl-branched alkanes, allows for the differentiation of insect species and even populations within a species oup.commdpi.compensoft.netcqu.edu.auoup.com. Studies have demonstrated that variations in CHC profiles, which have a genetic basis, can reflect recent evolutionary events and reproductive isolation, making them sensitive indicators of speciation mdpi.comoup.com. For instance, in the Anastrepha fraterculus fruit fly complex, specific methyl-branched hydrocarbons, including 3-methylheptacosane (B3047540) and potentially 5-methylheptacosane, have been identified as characteristic compounds distinguishing different morphotypes, suggesting their role in speciation pensoft.net. The ability to distinguish species based on CHC patterns underscores their utility in understanding evolutionary relationships and biodiversity oup.comcqu.edu.auoup.com.
Methodologies for Biomarker Identification and Validation
The identification and quantification of 5-methylheptacosane and other CHCs rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for analyzing complex hydrocarbon mixtures. GC-MS allows for the separation of individual compounds based on their volatility and chemical properties, while the mass spectrometer provides structural information through fragmentation patterns, enabling identification osti.govnih.govfrontiersin.orgcsic.esscielo.brbioone.org. Specific ionization methods, such as electron impact ionization, are employed for fragmentation analysis qmul.ac.uk.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is another widely used method, particularly for quantification, although it generally provides less specific identification than GC-MS nih.govjppres.com. It is robust and cost-effective for analyzing hydrocarbon profiles.
Two-Dimensional Gas Chromatography (GC×GC): For highly complex mixtures or to resolve co-eluting isomers, GC×GC coupled with FID or Mass Spectrometry (GC×GC-MS) offers enhanced separation power pensoft.netresearchgate.netresearchgate.net. This technique separates compounds in two dimensions, significantly improving peak resolution and enabling the identification of subtle differences in CHC profiles.
Sample Preparation and Fractionation: Before analysis, CHC extracts often undergo fractionation to isolate specific classes of compounds. Techniques include chromatography using silica (B1680970) gel, sometimes impregnated with silver nitrate (B79036) (AgNO₃) to separate alkanes from alkenes nih.gov. Methods like urea (B33335) clathration or molecular sieves can be used to separate n-alkanes from branched and cyclic compounds csic.es. Derivatization, typically methylation, is often required for fatty acids before GC analysis, though hydrocarbons like 5-methylheptacosane are generally analyzed directly nih.govjppres.com.
Mass Spectrometry Techniques: Advanced MS techniques, such as GC-MS-MS and linked scanning of tandem sector mass spectrometers, can provide even greater structural specificity and are valuable for analyzing stereoisomers and identifying specific fragmentation pathways for structure-specific monitoring (e.g., Multiple Reaction Monitoring - MRM) osti.govcsic.es.
These methodologies, when applied to CHC profiles, allow researchers to identify 5-methylheptacosane and other branched alkanes, validating their roles as indicators of insect physiology, resistance, and evolutionary history.
Future Research Directions and Unanswered Questions
Elucidation of Complete Biosynthetic Pathways
The biosynthesis of insect cuticular hydrocarbons is a complex process, generally understood to begin with fatty acid synthesis, followed by elongation of fatty acyl-CoA chains, and subsequent conversion to hydrocarbons. cambridge.orgresearchgate.netbiorxiv.orgresearchgate.netnih.gov For methyl-branched alkanes like 5-Methylheptacosane, the incorporation of methyl groups, likely through the use of methylmalonyl-CoA in place of malonyl-CoA during chain elongation, is a key step. pnas.orgu-tokyo.ac.jp However, the precise enzymatic machinery, the specific genes involved, and the regulatory mechanisms governing the synthesis of particular branched structures, such as the precise position of the methyl branch in 5-Methylheptacosane, remain incompletely characterized. cambridge.orgresearchgate.net The exact biochemical steps and the enzymes responsible for the final conversion to the specific branched alkane structure require more detailed investigation.
Key Research Questions:
What are the specific enzymes and genes responsible for the synthesis of 5-Methylheptacosane, particularly the incorporation of the methyl group at the C5 position?
How is the chain elongation process regulated to produce a hydrocarbon of specific length (C27) with a methyl branch?
Are there specific regulatory pathways that control the differential production of 5-Methylheptacosane compared to other CHCs within an insect's cuticle?
Comprehensive Stereochemical Analysis in Natural Samples
Methyl-branched hydrocarbons, including 5-Methylheptacosane, possess chiral centers due to the methyl branch, meaning they can exist as different stereoisomers (enantiomers). pnas.organnualreviews.orgpnas.org While studies have indicated a conserved (R)-configuration for many insect-derived monomethyl-branched hydrocarbons, this finding requires broader confirmation across diverse species and specific compounds like 5-Methylheptacosane. pnas.organnualreviews.orgpnas.org Furthermore, the behavioral and ecological significance of these stereoisomers is largely unexplored for non-volatile CHCs, with many studies utilizing racemic mixtures. pnas.organnualreviews.orgpnas.org Evidence suggests that stereochemistry can significantly influence biological activity, as seen in studies where different enantiomers of 5-methylheptacosane elicited distinct behavioral responses in certain wasp species. pnas.org The development of robust analytical methods to isolate and determine the absolute configurations of specific CHCs from complex natural mixtures is crucial for understanding these roles.
Key Research Questions:
What is the predominant stereoisomeric form (R or S) of 5-Methylheptacosane found in various insect species?
Can insects discriminate between different stereoisomers of 5-Methylheptacosane, and if so, how does this discrimination affect their behavior (e.g., mate recognition, aggregation)?
Are there species-specific differences in the stereochemistry of 5-Methylheptacosane, and what are the underlying biosynthetic reasons for these differences?
Advanced Understanding of Receptor Mechanisms for CHC Perception
Insects perceive CHCs through specialized chemosensory neurons, primarily utilizing odorant receptors (ORs), but also potentially gustatory receptors (GRs) and other receptor families. nih.govbiologists.comfrontiersin.org The "9-exon" subfamily of ORs has been particularly implicated in the detection of CHCs. nih.govbiologists.com These receptors typically function as ligand-gated ion channels. biologists.com However, the specific receptors that bind to 5-Methylheptacosane, and the mechanisms by which insects discriminate between complex CHC blends containing this compound, are not well understood. frontiersin.orgfrontiersin.orgoup.com Research is needed to identify the specific ORs, co-receptors (like Orco), and any other relevant receptor proteins involved in 5-Methylheptacosane perception. Understanding the downstream signaling pathways and how these receptors contribute to behavioral responses is also a critical area for future investigation.
Key Research Questions:
Which specific odorant receptors (ORs) and co-receptors (Orco) are responsible for detecting 5-Methylheptacosane?
Do other receptor families (e.g., GRs, IRs) play a role in the perception of 5-Methylheptacosane?
How do the molecular properties of the receptor-ligand interaction for 5-Methylheptacosane contribute to the discrimination of CHC blends?
What are the neural pathways activated by the perception of 5-Methylheptacosane, and how do these pathways translate into behavioral outputs?
Ecological Implications of CHC Variability
The composition of CHC profiles, including the relative abundance and specific structures of compounds like 5-Methylheptacosane, is known to be influenced by a complex interplay of genetic and environmental factors. mdpi.combiorxiv.orgnih.govresearchgate.netroyalsocietypublishing.org Age, sex, diet, temperature, and geographical origin can all lead to significant variations in CHC profiles, even within a single species. mdpi.combiorxiv.orgnih.govresearchgate.netroyalsocietypublishing.org These variations can have profound ecological implications, affecting mate recognition, species recognition, and potentially acting as prezygotic isolation mechanisms. annualreviews.orgmdpi.combiorxiv.orgnih.govroyalsocietypublishing.org The specific ecological roles of individual CHCs, such as 5-Methylheptacosane, within these complex blends, and how variations in its concentration or stereochemistry impact an insect's fitness and interactions, require further elucidation. Understanding how environmental changes, like temperature fluctuations, alter 5-Methylheptacosane profiles and subsequently affect an insect's desiccation tolerance or communication capabilities is also crucial. biorxiv.orgnih.govroyalsocietypublishing.org
Key Research Questions:
How does variation in the concentration or stereochemistry of 5-Methylheptacosane within CHC blends affect insect communication signals, such as mate recognition or colony recognition?
What are the specific physiological roles of 5-Methylheptacosane in waterproofing and desiccation resistance, and how do environmental factors influence these roles?
Can variations in 5-Methylheptacosane profiles contribute to reproductive isolation between populations or species?
How do dietary changes or exposure to different environmental conditions alter the production and ecological function of 5-Methylheptacosane in insects?
Development of Environmentally Benign Pest Management Strategies Based on CHC Mimicry or Disruption
The critical roles of CHCs in insect survival and communication make them attractive targets for developing sustainable pest management strategies. researchgate.netinteresjournals.orginteresjournals.org Approaches could involve synthesizing and deploying analogues of specific CHCs, such as 5-Methylheptacosane, to mimic natural pheromones for attraction or to disrupt mating. researchgate.netinteresjournals.orginteresjournals.org Alternatively, strategies could focus on interfering with the insect's ability to produce or perceive these crucial compounds. researchgate.net Given the specificity of CHC-mediated communication, such methods hold promise for highly targeted pest control with reduced environmental impact. interesjournals.orginteresjournals.org However, successful implementation requires a detailed understanding of the precise behavioral roles of individual CHCs like 5-Methylheptacosane and the development of cost-effective synthetic methods.
Key Research Questions:
Can synthetic analogues of 5-Methylheptacosane be developed that effectively attract or repel target pest species?
What are the most effective methods for disrupting the production or perception of 5-Methylheptacosane in pest insects?
How can knowledge of 5-Methylheptacosane's ecological function be translated into practical, environmentally benign pest control strategies (e.g., mating disruption, trapping)?
What are the potential challenges and opportunities in developing CHC-based pest management tools that are species-specific and cost-effective?
Q & A
Q. Q1. What experimental protocols are recommended for characterizing the purity and structural identity of 5-methylheptacosane?
Answer :
- Chromatographic methods : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standardized reference materials. Ensure retention times match known standards, and report column type, temperature gradients, and detector specifications .
- Spectroscopic analysis : Employ nuclear magnetic resonance (NMR) (e.g., H, C) and mass spectrometry (MS) to confirm molecular structure. For branched alkanes like 5-methylheptacosane, DEPT-135 NMR can resolve methyl branching positions .
- Purity validation : Quantify impurities via integration of chromatographic peaks or differential scanning calorimetry (DSC) to assess thermal behavior deviations .
Q. Q2. How should researchers design a reproducible synthesis protocol for 5-methylheptacosane?
Answer :
- Stepwise documentation : Detail reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography, recrystallization). For novel syntheses, provide full characterization data (yield, melting point, spectral data) .
- Reference existing methods : If adapting a published protocol, cite the original work and explicitly note modifications (e.g., alternative catalysts or solvents) .
- Batch consistency : Include multiple synthesis replicates to validate reproducibility, reporting mean yield ± standard deviation .
Advanced Research Questions
Q. Q3. How can researchers optimize the synthesis of 5-methylheptacosane to address low yields or side-product formation?
Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, temperature, catalyst loading). Statistical tools like ANOVA can identify significant factors affecting yield .
- In-situ monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation, enabling real-time adjustments .
- Mechanistic studies : Conduct computational modeling (e.g., DFT calculations) to explore energy barriers for branching isomerization, guiding catalyst selection .
Q. Q4. What statistical approaches are appropriate for resolving contradictions in biological activity data for 5-methylheptacosane across studies?
Answer :
- False Discovery Rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust for multiple comparisons in high-throughput assays (e.g., toxicity screening), reducing Type I errors .
- Meta-analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent choice, cell line variability) .
- Orthogonal validation : Replicate conflicting results using alternative assays (e.g., in vitro vs. in vivo models) and report sensitivity/specificity metrics for each method .
Q. Q5. How can mixed-methods research frameworks be applied to study 5-methylheptacosane’s ecological and biochemical roles?
Answer :
- Quantitative strand : Measure physicochemical properties (e.g., logP, vapor pressure) and bioaccumulation potential using standardized OECD guidelines .
- Qualitative strand : Conduct semi-structured interviews with experts to contextualize findings (e.g., ecological risk perceptions, industrial relevance) .
- Integration phase : Use joint displays to map quantitative data (e.g., toxicity thresholds) onto qualitative themes (e.g., regulatory challenges), identifying convergent or divergent insights .
Methodological Challenges and Solutions
Q. Q6. What strategies mitigate biases in spectral data interpretation for 5-methylheptacosane?
Answer :
- Blinded analysis : Assign independent teams to interpret NMR/MS data without prior knowledge of expected outcomes, reducing confirmation bias .
- Reference libraries : Cross-validate spectral peaks against databases (e.g., NIST Chemistry WebBook) and report deviations >5% .
- Machine learning : Train algorithms on synthetic datasets to predict branching patterns, enhancing objectivity in structural assignments .
Q. Q7. How should researchers address ethical considerations in studies involving 5-methylheptacosane?
Answer :
- Safety protocols : Follow OSHA HCS guidelines for handling, storage, and disposal, including fume hood use and waste neutralization procedures .
- Transparency in funding : Disclose all financial support (e.g., industry partnerships) in the "Acknowledgments" section to avoid conflicts of interest .
- Data sharing : Deposit raw spectral and synthesis data in public repositories (e.g., ChemRxiv) to promote reproducibility .
Data Reporting and Publication Standards
Q. Q8. What are the minimum data requirements for publishing studies on 5-methylheptacosane in peer-reviewed journals?
Answer :
- Experimental section : Specify chemical suppliers, purity grades, and instrument calibration details (e.g., NMR magnet strength, GC column dimensions) .
- Supplementary materials : Include chromatograms, spectral raw data, and crystallographic files (if applicable). Use open formats (e.g., .CIF, .JCAMP-DX) .
- Reproducibility checklist : Adhere to CRediT taxonomy for author contributions and MIACE standards for analytical reporting .
Q. Q9. How can systematic reviews reconcile discrepancies in reported physicochemical properties of 5-methylheptacosane?
Answer :
- Eligibility criteria : Define inclusion/exclusion rules (e.g., peer-reviewed studies using ISO-compliant methods) and assess study quality via QUADAS-2 tools .
- Sensitivity analysis : Stratify data by measurement technique (e.g., GC vs. HPLC) to isolate method-dependent variability .
- Dose-response meta-analysis : Model property trends (e.g., solubility vs. temperature) across studies, reporting prediction intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
